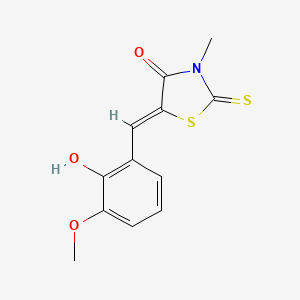![molecular formula C28H23ClN2O3 B4675126 N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B4675126.png)
N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide
Descripción general
Descripción
N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide, also known as DPA-714, is a small molecule drug that has been extensively studied for its potential use in the treatment of various diseases. This compound belongs to the class of benzamides and has been found to exhibit anti-inflammatory, neuroprotective, and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide is not fully understood, but it is thought to act as a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in a wide range of cellular processes, including apoptosis, inflammation, and cholesterol transport. By binding to TSPO, N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide may modulate these processes and exert its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide can reduce the production of pro-inflammatory cytokines and chemokines in the brain, which may contribute to its anti-inflammatory effects. It has also been found to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases. In addition, N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide has been shown to have analgesic properties, possibly through its modulation of the endocannabinoid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide is its specificity for TSPO, which allows for more targeted and selective modulation of cellular processes. However, one limitation of N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, the exact mechanism of action of N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide is not fully understood, which may limit its potential use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide. One area of interest is in the development of more potent analogs of N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide that may have greater therapeutic efficacy. Another area of research is in the application of N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide in the treatment of other diseases, such as cancer, where TSPO has been implicated in tumor growth and progression. Finally, further studies are needed to fully understand the mechanism of action of N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide and its potential use in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide has been extensively studied for its potential use in the treatment of various diseases. One of the major areas of research has been in the field of neurology, where it has been found to exhibit neuroprotective properties. Studies have shown that N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide can reduce neuroinflammation and protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[5-chloro-4-[(2,2-diphenylacetyl)amino]-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O3/c1-34-25-18-23(22(29)17-24(25)31-27(32)21-15-9-4-10-16-21)30-28(33)26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-18,26H,1H3,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTMARBWMGOYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4675052.png)


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-ethoxyphenyl)ethanone](/img/structure/B4675080.png)

![3-(3,5-dichloro-2-methoxyphenyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4675094.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4675099.png)
![3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4675102.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4675103.png)


![2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide](/img/structure/B4675134.png)
![4-(8,8-dimethyl-10-oxo-2,3,6,7,8,9,10,11-octahydro[1,4]dioxino[2,3-b]acridin-11-yl)phenyl acetate](/img/structure/B4675146.png)
![4-chloro-1-[(2-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B4675151.png)